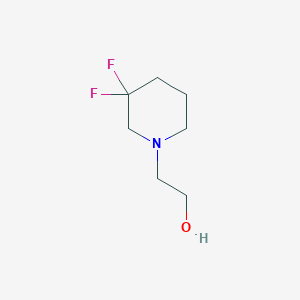

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Vue d'ensemble

Description

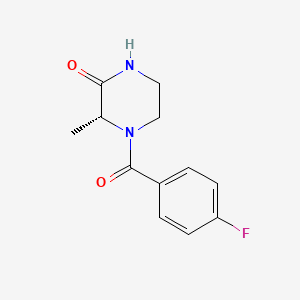

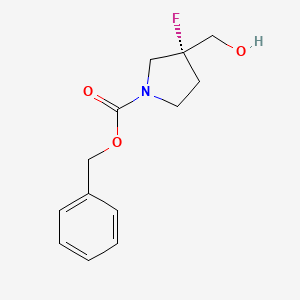

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C7H13F2NO. It has a molecular weight of 165.18 . The compound is also known as 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol hydrochloride .

Molecular Structure Analysis

The InChI code for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol has a predicted density of 1.17±0.1 g/cm3 and a predicted boiling point of 214.3±40.0 °C . It is a solid substance .Applications De Recherche Scientifique

Downstream Processing of Biologically Produced Diols

Biologically produced diols such as 1,3-propanediol and 2,3-butanediol have wide-ranging applications and their separation from fermentation broth constitutes a significant cost factor. Various methods like evaporation, distillation, and membrane filtration are studied for their recovery and purification, highlighting the need for improved yield, purity, and energy efficiency in downstream processing (Xiu & Zeng, 2008).

Ionic Liquid Membranes for Gas Separations

Supported ionic liquid membranes (SILMs) show superior performance over standard polymers for gas separations such as CO2/N2 and CO2/CH4, underlining the potential of room temperature ionic liquids (RTILs) in developing new SILMs. This research suggests a reevaluation of SILM benchmarks and a focus on SILMs derived from RTILs with smaller molar volumes for future research (Scovazzo, 2009).

Acidolysis of Lignin Model Compounds

The acidolysis of non-phenolic β-O-4-type lignin model compounds offers insights into the cleavage mechanisms of lignin structures, which is crucial for lignin valorization and the production of valuable biochemicals. The presence of γ-hydroxymethyl groups significantly influences the reaction pathways and mechanisms, presenting opportunities for advancing lignin depolymerization technologies (Yokoyama, 2015).

Gas Chromatography in Flavor Characterization

The use of gas chromatography to characterize the mushroom-like flavor of Melittis melissophyllum highlights the role of specific compounds like 1-octen-3-ol in defining the aroma profile of foods and plants. This methodology can be adapted to investigate the volatile profiles of various substances, potentially including those related to "2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol" (Maggi, Papa, & Vittori, 2012).

Propriétés

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)2-1-3-10(6-7)4-5-11/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCENVODZJRZVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)